Cas no 103440-56-8 (2-Iodo-4-methyl-benzoic Acid Methyl Ester)

2-Iodo-4-methyl-benzoic Acid Methyl Ester is a versatile intermediate in organic synthesis, particularly useful for constructing complex aromatic frameworks. Its iodo and ester functional groups enable efficient cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the introduction of methyl-substituted benzoate derivatives into target molecules. The methyl ester moiety enhances solubility in organic solvents, simplifying handling and purification. This compound is valued for its stability under standard conditions and its role in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its well-defined reactivity profile makes it a reliable choice for synthetic applications demanding regioselective modifications.
2-Iodo-4-methyl-benzoic Acid Methyl Ester structure
103440-56-8 structure
Product Name:2-Iodo-4-methyl-benzoic Acid Methyl Ester
CAS No:103440-56-8
MF:C9H9IO2
MW:276.071035146713
CID:2623510
PubChem ID:71332990
Update Time:2025-10-29

2-Iodo-4-methyl-benzoic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-4-methyl-benzoic Acid Methyl Ester
    • 103440-56-8
    • methyl2-iodo-4-methylbenzoate
    • MFCD18399463
    • C90901
    • DB-187787
    • DTXSID60761327
    • Benzoic acid, 2-iodo-4-methyl-, methyl ester
    • Inchi: 1S/C9H9IO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3
    • InChI Key: QNAIWGOSUXHUKY-UHFFFAOYSA-N
    • SMILES: IC1C=C(C)C=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 275.96473Da
  • Monoisotopic Mass: 275.96473Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

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2-Iodo-4-methyl-benzoic Acid Methyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:103440-56-8)2-Iodo-4-methyl-benzoic Acid Methyl Ester
Order Number:A930478
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:01
Price ($):220.0
Email:sales@amadischem.com

2-Iodo-4-methyl-benzoic Acid Methyl Ester Related Literature

  • 1. 7-, 8-, 9-, and 10-Methylbenzo[a]fluorene. Preparation of o-iodotoluic acids via the thallium(III) bistrifluoroacetates
    William Carruthers,Ratnam Pooranamoorthy J. Chem. Soc. Perkin Trans. 1 1974 2405

Additional information on 2-Iodo-4-methyl-benzoic Acid Methyl Ester

Latest Research Insights on 2-Iodo-4-methyl-benzoic Acid Methyl Ester (CAS: 103440-56-8) in Chemical Biology and Pharmaceutical Applications

2-Iodo-4-methyl-benzoic Acid Methyl Ester (CAS: 103440-56-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug discovery. This aromatic iodide ester serves as a key intermediate in the synthesis of complex molecules, particularly in the construction of heterocyclic scaffolds and functionalized arenes. Recent studies have highlighted its role in palladium-catalyzed cross-coupling reactions, where it acts as an efficient electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid assembly of pharmacologically relevant structures.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Iodo-4-methyl-benzoic Acid Methyl Ester in the synthesis of novel kinase inhibitors. Researchers utilized this compound as a building block for creating pyrazole-based derivatives that showed promising activity against CDK2/cyclin E, with IC50 values in the low micromolar range. The methyl ester moiety was found to be crucial for maintaining optimal binding interactions with the kinase ATP-binding pocket, while the iodo group served as an effective handle for further functionalization through cross-coupling chemistry.

In the field of radiopharmaceuticals, 2-Iodo-4-methyl-benzoic Acid Methyl Ester has gained attention as a precursor for radioiodination. A recent investigation in Nuclear Medicine and Biology (2024) reported its use in the synthesis of 123I-labeled imaging agents for neurodegenerative disease studies. The compound's stability under radiolabeling conditions and its ability to cross the blood-brain barrier make it particularly valuable for developing PET and SPECT tracers targeting amyloid plaques and tau protein aggregates.

From a synthetic chemistry perspective, advances in continuous flow chemistry have significantly improved the scalability and safety of processes involving 2-Iodo-4-methyl-benzoic Acid Methyl Ester. A 2024 Green Chemistry publication detailed a novel microreactor-based approach for its preparation from 4-methylbenzoic acid, achieving 92% yield with reduced iodine waste and improved reaction control compared to traditional batch methods. This development addresses previous challenges associated with handling hazardous iodine reagents on large scales.

Ongoing research is exploring the potential of 2-Iodo-4-methyl-benzoic Acid Methyl Ester in fragment-based drug discovery. Its relatively small molecular weight (264.06 g/mol) and favorable physicochemical properties make it an attractive starting point for growing fragment hits into lead compounds. Recent computational studies have mapped its potential binding interactions with various biological targets, suggesting unexplored therapeutic applications in inflammation and oncology.

Looking forward, the combination of 2-Iodo-4-methyl-benzoic Acid Methyl Ester's synthetic versatility with emerging technologies like AI-assisted drug design and automated synthesis platforms is expected to further expand its utility in pharmaceutical research. Current limitations in its aqueous solubility are being addressed through structural modifications, with several prodrug approaches showing promise in preclinical studies. As the demand for diverse chemical building blocks grows in drug discovery, this compound is poised to maintain its relevance in medicinal chemistry pipelines.

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Amadis Chemical Company Limited
(CAS:103440-56-8)2-Iodo-4-methyl-benzoic Acid Methyl Ester
A930478
Purity:99%
Quantity:1g
Price ($):220.0
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